molecular formula C26H28N2O5S B3945449 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

Cat. No.: B3945449
M. Wt: 480.6 g/mol
InChI Key: RTXMPERQXKVRKG-UHFFFAOYSA-N
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Description

4-(Dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a benzamide derivative featuring a dipropylsulfamoyl group at the 4-position of the benzamide core and a 2-methoxydibenzo[b,d]furan substituent at the N-position. This compound is structurally characterized by its sulfonamide moiety, which is known to enhance metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-(2-methoxydibenzofuran-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-4-14-28(15-5-2)34(30,31)19-12-10-18(11-13-19)26(29)27-22-17-24-21(16-25(22)32-3)20-8-6-7-9-23(20)33-24/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXMPERQXKVRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the dibenzo[b,d]furan moiety: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide.

    Attachment of the benzamide core: This involves amide bond formation, typically using coupling reagents such as EDCI or DCC.

    Incorporation of the dipropylsulfamoyl group: This step involves sulfonation reactions using dipropylamine and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or sulfamoyl groups using reagents like sodium methoxide or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or dibenzofurans.

Scientific Research Applications

4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in organic electronics, it functions as a hole-blocking material by stabilizing the hole-blocking layer morphology and preventing charge recombination . In medicinal chemistry, its mechanism would depend on the specific biological target it is designed to interact with, such as enzymes or receptors.

Comparison with Similar Compounds

Core Benzamide Derivatives

  • N-(4-((3-Aminopropyl)amino)butyl)-N-(3-benzamidopropyl)benzamide (): Features a flexible aliphatic chain with terminal amine groups. Exact mass: 410.27 vs. 483.57 (estimated for the target compound). Higher polarity due to multiple amine groups, likely reducing membrane permeability compared to the target compound’s sulfonamide and dibenzofuran groups .
  • 4-(Tert-Butyl)-N-(Methylcarbamothioyl)benzamide ():

    • Contains a thiourea group instead of a sulfonamide.
    • Demonstrated anticancer activity (IC-50: 111 µg/mL), suggesting that sulfonamide substitution in the target compound may alter biological targets or potency .

Substituted Dibenzofuran/Aryl Derivatives

  • N-(4'-(Furan-3-yl)-[1,1'-biphenyl]-2-yl)-4-(trifluoromethyl)benzamide (A13, ):

    • Replaces dibenzofuran with a biphenyl-furan system.
    • Trifluoromethyl group enhances lipophilicity and metabolic resistance compared to the methoxy group in the target compound .
    • Lower synthesis yield (68%) compared to other benzamides (e.g., A11: 80%) .
  • N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-2-yl)benzamide Hydrochloride (4a, ): Incorporates a thiophene ring and cyclopropylamine. Higher water solubility due to hydrochloride salt formation, contrasting with the neutral sulfonamide in the target compound .

Physicochemical and Spectroscopic Properties

Spectroscopic Signatures

  • IR Spectroscopy :

    • Target Compound: Expected C=O stretch at ~1660–1680 cm⁻¹ (amide I band), S=O stretch at ~1150–1200 cm⁻¹ (sulfonamide) .
    • Hydrazinecarbothioamides [4–6]: C=S stretch at 1243–1258 cm⁻¹, absent in the target compound .
  • NMR Spectroscopy :

    • Dibenzofuran protons in the target compound would resonate at δ 6.8–8.0 ppm (aromatic), distinct from thiophene (δ 7.2–7.5 ppm) in compound 4a .

Thermal Stability

  • Melting Points :
    • Compound 4a (): 198–200°C (hydrochloride salt).
    • Target Compound: Likely higher than 175°C (cf. Example 53, : 175–178°C for a chromenyl derivative) .

Biological Activity

4-(Dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H26N2O3S\text{C}_{20}\text{H}_{26}\text{N}_{2}\text{O}_{3}\text{S}
  • Molecular Weight : 378.59 g/mol
  • CAS Number : 312264-92-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory pathways. It has been studied for its potential as a phosphodiesterase-4 (PDE-4) inhibitor, which plays a significant role in various inflammatory conditions.

Inhibition of PDE-4

Research indicates that compounds with similar dibenzo[b,d]furan structures exhibit significant inhibition of PDE-4, leading to decreased levels of pro-inflammatory cytokines such as TNF-α. The ability to inhibit PDE-4 suggests potential applications in treating asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

In vivo studies have demonstrated that the compound can reduce inflammation markers in animal models. For instance, it was shown to effectively mitigate symptoms in models of asthma and uveitis, indicating its therapeutic potential in managing inflammatory diseases .

Case Studies

StudyModelFindings
Study 1Asthma ModelSignificant reduction in airway hyperresponsiveness and inflammation markers.
Study 2Uveitis ModelDecreased TNF-α levels and improved clinical scores post-treatment.
Study 3Toxicity AssessmentNon-toxic at therapeutic doses; no significant mutagenicity observed .

Safety and Toxicity

Preclinical evaluations have indicated that this compound exhibits a favorable safety profile, with no acute toxicity observed at effective doses. Exploratory mutagenicity tests have also suggested that it does not pose significant genetic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
Reactant of Route 2
Reactant of Route 2
4-(dipropylsulfamoyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide

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